



# Application of Non-Aqueous Titration for Risperidone Purity Assessment

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Compound of Interest		
Compound Name:	Risperidone	
Cat. No.:	B000510	Get Quote

**Application Notes and Protocols** 

For Researchers, Scientists, and Drug Development Professionals

#### Introduction

**Risperidone** is an atypical antipsychotic medication belonging to the benzisoxazole class of drugs.[1] It is widely used in the treatment of schizophrenia, bipolar disorder, and irritability associated with autism. The purity of the active pharmaceutical ingredient (API) is a critical quality attribute that directly impacts the safety and efficacy of the final drug product. Nonaqueous titration is a well-established analytical technique for the quantitative analysis of weakly basic or acidic substances that are insoluble or poorly soluble in water.[2][3] This method offers a simple, cost-effective, and accurate alternative to more complex chromatographic techniques for the assay of **Risperidone**.[4]

These application notes provide a detailed protocol for the determination of **Risperidone** purity in bulk drug substance and pharmaceutical formulations using non-aqueous acid-base titration.

## **Principle of the Method**

**Risperidone** is a weak base due to the presence of two basic nitrogen atoms in its structure. In a non-aqueous solvent system, such as glacial acetic acid, the basicity of **Risperidone** is enhanced. The titration is performed with a strong acid, typically perchloric acid dissolved in



glacial acetic acid. The endpoint of the titration can be determined potentiometrically or by using a visual indicator.[5][6][7][8][9]

The reaction proceeds as follows:

Risperidone (base) + HClO₄ (acid) → [Risperidone-H]+ClO₄- (salt)

# Experimental Protocols Reagents and Solutions

- Glacial Acetic Acid (AR Grade): Used as the solvent.
- Acetic Anhydride (AR Grade): Used to remove any water present in the glacial acetic acid.
- Perchloric Acid (HClO<sub>4</sub>) 0.1 N in Glacial Acetic Acid: The titrant. To prepare, add the required amount of perchloric acid to glacial acetic acid, followed by the addition of acetic anhydride.
   Allow the solution to stand for 24 hours to ensure complete reaction with any water present.
- Potassium Hydrogen Phthalate (KHP) (Primary Standard): Dried at 120°C for 2 hours. Used for the standardization of the perchloric acid solution.
- Crystal Violet Indicator: 0.5% w/v solution in glacial acetic acid.
- Risperidone Reference Standard: Of known purity.
- Sample: Risperidone bulk drug or powdered tablets.

### Standardization of 0.1 N Perchloric Acid

- Accurately weigh about 0.5 g of dried Potassium Hydrogen Phthalate (KHP) into a 250 mL conical flask.
- Dissolve the KHP in 50 mL of glacial acetic acid.
- Add 2-3 drops of crystal violet indicator.
- Titrate with the prepared 0.1 N perchloric acid solution until the color changes from violet to blue-green.[8]



- Perform a blank determination by titrating 50 mL of glacial acetic acid with the perchloric acid solution to the same endpoint.
- Calculate the normality of the perchloric acid solution using the following formula:

Normality (N) = (Weight of KHP in g) /  $(0.20423 \text{ g/meq} * (V_1 - V_2) \text{ mL})$ 

#### Where:

- V<sub>1</sub> = Volume of titrant consumed by KHP solution (mL)
- V<sub>2</sub> = Volume of titrant consumed by the blank (mL)
- 0.20423 = milliequivalent weight of KHP

## **Assay of Risperidone Bulk Drug**

- Accurately weigh about 0.3 g of the Risperidone reference standard or sample into a 250 mL conical flask.
- Dissolve the sample in 50 mL of glacial acetic acid. Gentle warming may be required to aid dissolution.
- Add 2-3 drops of crystal violet indicator.
- Titrate with the standardized 0.1 N perchloric acid solution to a blue-green endpoint.
- · Record the volume of the titrant consumed.

# **Assay of Risperidone in Tablets**

- Weigh and finely powder not fewer than 20 Risperidone tablets.
- Accurately weigh a quantity of the powder equivalent to about 0.3 g of Risperidone into a 250 mL conical flask.
- Add 50 mL of glacial acetic acid and sonicate for 15 minutes to ensure complete dissolution of the drug.



- Filter the solution to remove any insoluble excipients.
- Wash the filter paper with small portions of glacial acetic acid and collect the filtrate and washings in the titration flask.
- Add 2-3 drops of crystal violet indicator to the filtrate.
- Titrate with the standardized 0.1 N perchloric acid solution to a blue-green endpoint.
- Record the volume of the titrant consumed.

## **Calculation of Purity**

The percentage purity of **Risperidone** can be calculated using the following formula:

Percentage Purity = (V \* N \* E \* 100) / W

#### Where:

- V = Volume of 0.1 N perchloric acid consumed (mL)
- N = Normality of the perchloric acid solution
- E = Equivalent weight of **Risperidone** (Molecular Weight / number of reacting groups)
- W = Weight of the **Risperidone** sample taken (g)

Each mL of 0.1 N perchloric acid is equivalent to 41.05 mg of **Risperidone** (C<sub>23</sub>H<sub>27</sub>FN<sub>4</sub>O<sub>2</sub>).

## **Data Presentation**

Table 1: Key Parameters of the Non-Aqueous Titration Method for **Risperidone** 



Parameter	Description
Analyte	Risperidone
Titrant	0.1 N Perchloric Acid in Glacial Acetic Acid
Solvent	Glacial Acetic Acid
Endpoint Detection	Visual (Crystal Violet Indicator) or Potentiometric
Indicator Color Change	Violet to Blue-Green
Stoichiometric Ratio	1:1 (Risperidone : Perchloric Acid)

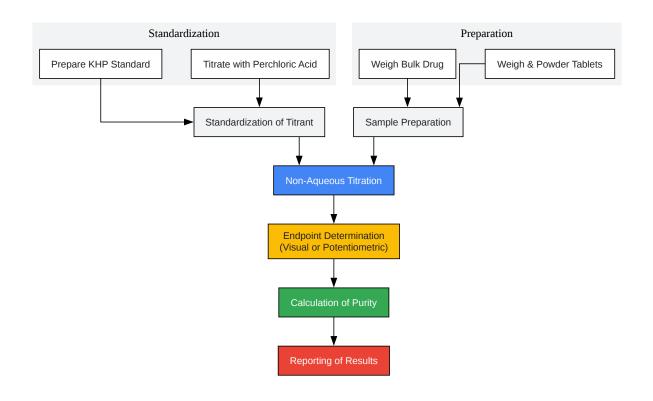
Table 2: Example Quantitative Data for **Risperidone** Purity Assessment

Note: The following data is for illustrative purposes only.

Sample ID	Weight of Sample (g)	Volume of Titrant (mL)	Calculated Purity (%)
Risperidone Batch A	0.3015	7.32	99.85
Risperidone Batch B	0.3008	7.30	99.79
Risperidone Batch C	0.3021	7.34	99.91
Mean Purity	99.85		
Standard Deviation	0.06	_	
Relative Standard Deviation	0.06%	_	
Acceptance Criteria	98.5% - 101.5%	_	

# **Visualizations**





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Caption: Experimental workflow for the purity assessment of **Risperidone** by non-aqueous titration.



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Caption: Principle of non-aqueous titration for a weakly basic drug like Risperidone.

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